4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
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Overview
Description
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diethoxyethyl group in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Pyran: A six-membered ring containing one oxygen atom.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles .
Properties
CAS No. |
89479-82-3 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-(2,2-diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C14H21NO3/c1-3-16-13(17-4-2)10-11-7-9-18-12-6-5-8-15-14(11)12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
InChI Key |
SHDDIPNNNQDFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1CCOC2=C1N=CC=C2)OCC |
Origin of Product |
United States |
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